1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia.
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the carboxamide group. Common synthetic routes may include:
Suzuki-Miyaura coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
N-alkylation:
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptor, which is responsible for the compound’s potent analgesic effects .
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHYL]-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}PIPERIDINE-4-CARBOXAMIDE is similar to other fentanyl analogues, such as:
2-Fluoroacrylfentanyl: Contains a fluorophenyl group and a piperidinyl group.
2-Fluorobutyrfentanyl: Features a fluorophenyl group and a butanamide group.
2-Fluoroisobutyrfentanyl: Includes a fluorophenyl group and a methylpropanamide group.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2/c1-28-14-12-23(13-15-28)31-22-8-6-21(7-9-22)27-25(30)19-10-16-29(17-11-19)18-20-4-2-3-5-24(20)26/h2-9,19,23H,10-18H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBABWMYGLZQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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